4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline
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Overview
Description
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline is a chemical compound that belongs to the class of quinazolines This compound is characterized by the presence of a quinazoline core structure substituted with a piperazine ring, which is further substituted with a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced by reacting 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate.
Coupling with Quinazoline: The final step involves coupling the fluoropyrimidine-substituted piperazine with a quinazoline derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced piperazine derivatives.
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceutical Research: The compound is explored for its potential to inhibit specific enzymes and receptors, making it a candidate for drug development.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmitter levels and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: This compound shares a similar structure but with an aniline group instead of a quinazoline core.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound with a piperazine and pyrimidine structure, used as an acetylcholinesterase inhibitor.
Uniqueness
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline is unique due to its specific combination of a quinazoline core with a fluoropyrimidine-substituted piperazine. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6/c17-12-9-18-16(19-10-12)23-7-5-22(6-8-23)15-13-3-1-2-4-14(13)20-11-21-15/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESKSROGDWRIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=CC=CC=C32)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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